

Spectroscopic Characterization of 4-Nitro-N-(4-nitrophenyl)aniline: A Comparative Guide

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Compound of Interest

Compound Name: 4-Nitro-N-(4-nitrophenyl)aniline

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A detailed spectroscopic comparison of **4-Nitro-N-(4-nitrophenyl)aniline** against its structural isomer, 2-nitro-N-(4-nitrophenyl)aniline, and the related compound, 4-nitroaniline, is presented. This guide provides an objective analysis of their respective FT-IR, UV-Vis, ¹H NMR, and ¹³C NMR spectral data, supported by established experimental protocols.

This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the spectroscopic properties of these nitroaniline derivatives. The clear presentation of quantitative data, detailed methodologies, and visual representations of experimental workflows aims to facilitate informed decisions in research and development processes.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **4-Nitro-N-(4-nitrophenyl)aniline** and the selected alternative compounds.

**Table 1: FT-IR Spectral Data (cm⁻¹) **

Compound	N-H Stretch	NO ₂ Asymmetric Stretch	NO ₂ Symmetric Stretch	C-N Stretch	Aromatic C- H Stretch
4-Nitro-N-(4-nitrophenyl)aniline	Data not available	Data not available	Data not available	Data not available	Data not available
2-nitro-N-(4-nitrophenyl)aniline	Data not available	Data not available	Data not available	Data not available	Data not available
4-nitroaniline	3434 (asymmetric), 3540 (symmetric)	1580	1320	1265, 1270	3100, 3045, 3041

Table 2: UV-Vis Spectral Data (λ_{max} in nm)

Compound	Solvent	$\lambda_{\text{max}} 1$	$\lambda_{\text{max}} 2$
4-Nitro-N-(4-nitrophenyl)aniline	Data not available	Data not available	Data not available
2-nitro-N-(4-nitrophenyl)aniline	Data not available	Data not available	Data not available
4-nitroaniline	Ethanol	374[1]	-

Table 3: ¹H NMR Spectral Data (δ in ppm)

Compound	Solvent	Aromatic Protons	Amine Proton
4-Nitro-N-(4-nitrophenyl)aniline	Data not available	Data not available	Data not available
2-nitro-N-(4-nitrophenyl)aniline	Data not available	Data not available	Data not available
4-nitroaniline	Acetone	8.02 (d), 6.76 (d)	5.97 (s)[2]
CDCl ₃	7.97 (d), 6.71 (d)	6.64 (s)[2]	
DMSO-d ₆	7.98 (d), 6.64 (d)	Not specified	

Table 4: ¹³C NMR Spectral Data (δ in ppm)

Compound	Solvent	C-NO ₂	C-NH ₂	Aromatic Carbons
4-Nitro-N-(4-nitrophenyl)aniline	Data not available	Data not available	Data not available	Data not available
2-nitro-N-(4-nitrophenyl)aniline	Data not available	Data not available	Data not available	Data not available
4-nitroaniline	D ₂ O (predicted)	145.66	156.10	125.91, 107.77[3]
DMSO-d ₆	136.63	156.67	127.37, 113.35[4]	

Note: Specific experimental data for **4-Nitro-N-(4-nitrophenyl)aniline** and **2-nitro-N-(4-nitrophenyl)aniline** were not available in the searched literature. The data for 4-nitroaniline is provided for comparative context.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

- **Sample Preparation:** A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrument Setup:** The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the KBr pellet is recorded.
- **Data Acquisition:** The sample pellet is placed in the sample holder of the spectrometer. The infrared spectrum is recorded over a range of 4000-400 cm^{-1} .
- **Data Analysis:** The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups, such as N-H, NO₂, C-N, and aromatic C-H bonds.



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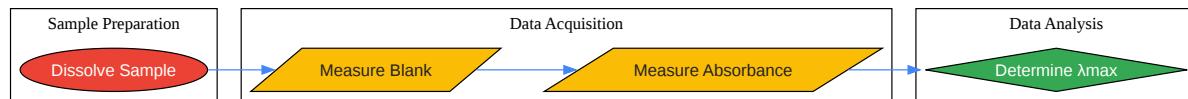
Caption: Workflow for FT-IR Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic transitions within the molecule by measuring the absorption of ultraviolet and visible light.

Methodology:

- Sample Preparation: A dilute solution of the compound is prepared using a suitable solvent (e.g., ethanol) that does not absorb in the wavelength range of interest.
- Instrument Setup: The UV-Vis spectrophotometer is calibrated using a blank solution (the pure solvent).
- Data Acquisition: The sample solution is placed in a quartz cuvette and inserted into the spectrophotometer. The absorbance is measured over a specific wavelength range (typically 200-800 nm).
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum. This provides information about the conjugated systems within the molecule.



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Caption: Workflow for UV-Vis Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)

Objective: To elucidate the carbon-hydrogen framework of the molecule by measuring the magnetic properties of atomic nuclei.

Methodology:

- Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), is often added.
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
- Data Acquisition: The sample is placed in the strong magnetic field of the spectrometer and irradiated with radiofrequency pulses. The resulting signals (free induction decay) are detected and transformed into a spectrum.
- Data Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the peaks in the ¹H NMR spectrum are analyzed to determine the number and connectivity of different types of protons. The chemical shifts in the ¹³C NMR spectrum provide information about the different carbon environments in the molecule.

Caption: Workflow for NMR Spectroscopy.

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